![molecular formula C8H5Cl3O2 B6303021 2,4,6-Trichloro-3-methoxybenzaldehyde CAS No. 704899-49-0](/img/structure/B6303021.png)
2,4,6-Trichloro-3-methoxybenzaldehyde
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Overview
Description
2,4,6-Trichloro-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H5Cl3O2 and a molecular weight of 239.48 . It is a solid substance and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Cl3O2/c1-13-8-6 (10)2-5 (9)4 (3-12)7 (8)11/h2-3H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid substance .Mechanism of Action
2,4,6-Trichloro-3-methoxybenzaldehyde is an aromatic aldehyde that can react with nucleophiles, such as amines and thiols, to form imines and thioethers, respectively. This reaction is reversible and can be used to study a variety of biochemical processes, such as enzyme-catalyzed reactions, protein-protein interactions, and metabolic pathways.
Biochemical and Physiological Effects
This compound is an aromatic aldehyde that can react with nucleophiles to form a variety of products. It is thought to be involved in a wide range of biochemical processes, including enzyme-catalyzed reactions, protein-protein interactions, and metabolic pathways. It has also been shown to have a variety of physiological effects, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
2,4,6-Trichloro-3-methoxybenzaldehyde is a versatile compound that has a wide range of applications in the laboratory. It is relatively easy to synthesize and can be used in a variety of biochemical assays and enzyme-catalyzed reactions. However, it can be toxic in large amounts and should be handled with caution.
Future Directions
In the future, 2,4,6-Trichloro-3-methoxybenzaldehyde could be used to study a variety of biochemical processes, such as enzyme-catalyzed reactions, protein-protein interactions, and metabolic pathways. It could also be used to develop new drugs and therapeutic agents. Additionally, it could be used to study the effects of environmental pollutants on human health. Finally, it could be used to study the effects of different concentrations of this compound on cell viability and apoptosis.
Synthesis Methods
2,4,6-Trichloro-3-methoxybenzaldehyde is typically synthesized from the reaction of 2,4,6-trichlorobenzaldehyde with sodium methoxide in methanol. The reaction is carried out at room temperature and produces a white crystalline solid. The yield of the reaction is typically in the range of 80-90%.
Scientific Research Applications
2,4,6-Trichloro-3-methoxybenzaldehyde is widely used in scientific research, particularly in the field of biochemistry. It is commonly used as a reagent in biochemical assays and as a substrate in enzyme-catalyzed reactions. It is also used in the synthesis of other compounds, such as 2-methoxy-4,6-dichlorobenzaldehyde and 2,4,6-trichlorophenol.
properties
IUPAC Name |
2,4,6-trichloro-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEFMNIDOPSCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Cl)C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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